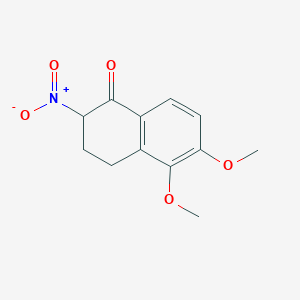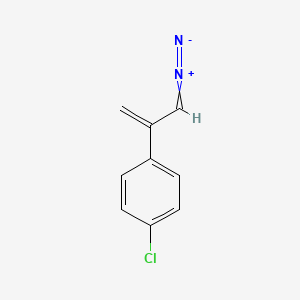![molecular formula C15H20N2 B14616411 1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole CAS No. 61019-42-9](/img/structure/B14616411.png)
1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole is a chemical compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure that combines a dimethylphenyl group with a butyl chain and an imidazole ring, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenyl derivatives and butyl imidazole precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Synthetic Routes: One common synthetic route involves the alkylation of 2,5-dimethylphenyl derivatives with butyl imidazole under controlled conditions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,5-dimethylphenyl imidazole, butyl imidazole, and other substituted imidazoles share structural similarities with this compound.
Uniqueness: The unique combination of a dimethylphenyl group with a butyl chain and an imidazole ring sets this compound apart from others.
Propriétés
Numéro CAS |
61019-42-9 |
|---|---|
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1-[2-(2,5-dimethylphenyl)butyl]imidazole |
InChI |
InChI=1S/C15H20N2/c1-4-14(10-17-8-7-16-11-17)15-9-12(2)5-6-13(15)3/h5-9,11,14H,4,10H2,1-3H3 |
Clé InChI |
USTHURCPZHMETC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1C=CN=C1)C2=C(C=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


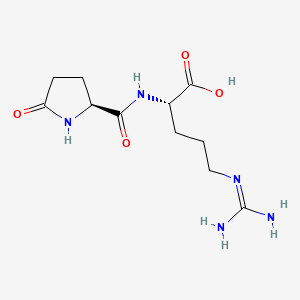
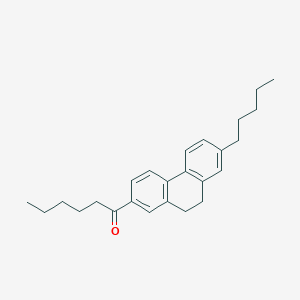

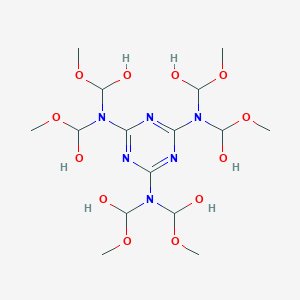
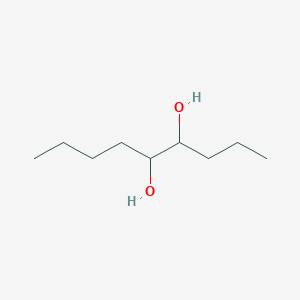

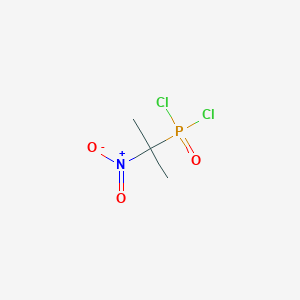

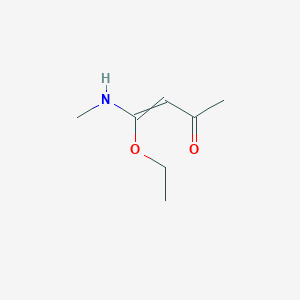
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)

![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
